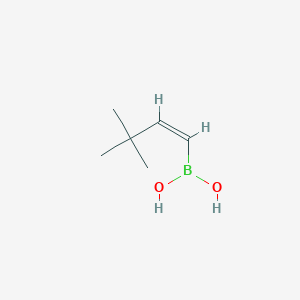
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a (Z)-configured 3,3-dimethylbut-1-en-1-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate alkyne precursor followed by oxidation. One common method is the hydroboration of 3,3-dimethylbut-1-yne using a borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or catecholborane. The resulting boronate ester is then oxidized to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. These processes often utilize metal-catalyzed borylation reactions, where the alkyne precursor is reacted with a diboron reagent in the presence of a palladium or nickel catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, alkanes, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of cyclic esters with diols, which is a key step in many biochemical and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
- Cyclopropylboronic acid
Uniqueness
(Z)-(3,3-Dimethylbut-1-en-1-yl)boronic acid is unique due to its (Z)-configuration and the presence of a 3,3-dimethylbut-1-en-1-yl moiety. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other boronic acids. For example, the steric hindrance provided by the 3,3-dimethyl group can influence the outcome of coupling reactions, making it a valuable reagent in the synthesis of sterically demanding molecules .
Eigenschaften
CAS-Nummer |
121021-32-7 |
|---|---|
Molekularformel |
C6H13BO2 |
Molekulargewicht |
127.98 g/mol |
IUPAC-Name |
[(Z)-3,3-dimethylbut-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3/b5-4- |
InChI-Schlüssel |
CTIWKIMYFQSVBZ-PLNGDYQASA-N |
Isomerische SMILES |
B(/C=C\C(C)(C)C)(O)O |
Kanonische SMILES |
B(C=CC(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


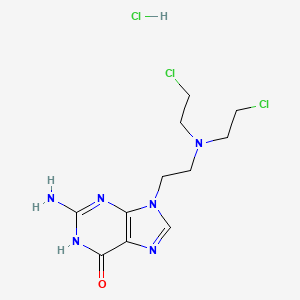

![6-[2-(Methylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12938620.png)
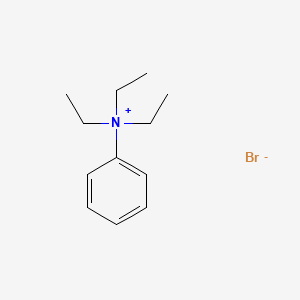
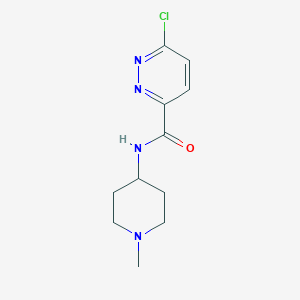
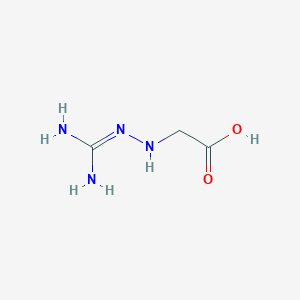


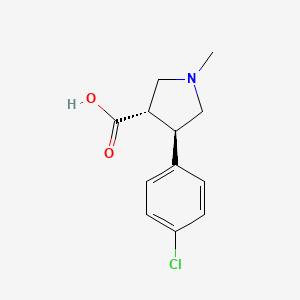
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12938671.png)
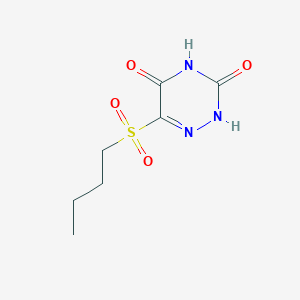

![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
